molecular formula C12H17N B6259719 5-butylindoline CAS No. 67932-67-6

5-butylindoline

Cat. No.: B6259719
CAS No.: 67932-67-6
M. Wt: 175.3
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Description

5-Butylindoline is a heterocyclic organic compound derived from indoline, a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The "5-butyl" designation indicates a four-carbon alkyl chain substituent at the 5-position of the indoline backbone.

Indoline derivatives are widely explored in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules. For instance, substituted indolines are precursors to serotonin receptor modulators and kinase inhibitors . However, specific data on this compound’s synthesis, physicochemical properties (e.g., melting point, solubility), and applications remain sparse in publicly available literature, highlighting a need for further experimental characterization.

Properties

CAS No.

67932-67-6

Molecular Formula

C12H17N

Molecular Weight

175.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butylindoline can be achieved through several methods. One common method involves the reaction of 5-bromoindoline with butylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Butylindoline undergoes various types of chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of 5-butylindole, a compound with potential biological activity.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: 5-Butylindole

    Reduction: this compound amine derivative

    Substitution: Various substituted indoline derivatives

Scientific Research Applications

5-Butylindoline has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 5-butylindoline involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target molecules .

Comparison with Similar Compounds

Functional Implications :

  • Solubility : Longer alkyl chains typically reduce aqueous solubility, which may limit applications in aqueous-phase reactions or drug formulations .
Property This compound (Hypothetical) 5-Pentylindoline (Hypothetical)
Molecular Formula C₁₂H₁₇N C₁₃H₁₉N
Molecular Weight (g/mol) 175.27 189.30
logP (Predicted) ~3.5 ~4.0

5-Phenylindoline

Structural Similarities and Differences :
Replacing the butyl group with a phenyl ring introduces aromaticity, altering electronic properties and steric bulk.

Functional Implications :

  • Electronic Effects : The phenyl group’s electron-withdrawing nature may reduce the basicity of the indoline nitrogen, affecting reactivity in acid-base reactions .
Property This compound (Hypothetical) 5-Phenylindoline (Hypothetical)
Molecular Formula C₁₂H₁₇N C₁₄H₁₃N
Molecular Weight (g/mol) 175.27 195.26
logP (Predicted) ~3.5 ~2.8

Challenges in Comparative Analysis

The scarcity of experimental data for this compound and its analogs necessitates reliance on computational predictions (e.g., logP) and extrapolation from structurally related compounds. For example:

  • Analytical Limitations : Chemical analysis of alkyl-substituted indolines may require advanced techniques like HPLC-MS or NMR to resolve subtle structural differences, which can be costly and technically demanding .
  • Synthetic Complexity : Introducing alkyl or aryl groups at the 5-position often requires regioselective functionalization, which may involve multi-step syntheses or catalysts .

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